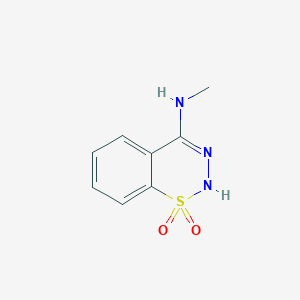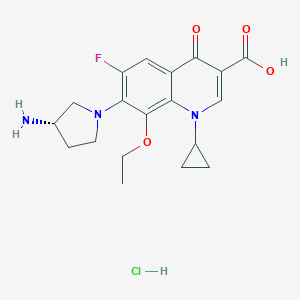![molecular formula C21H33ClN2O B069484 N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride CAS No. 171261-30-6](/img/structure/B69484.png)
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride, also known as BICMB, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various studies, indicating its potential for further research and development.
Mecanismo De Acción
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride acts as a competitive inhibitor of DAT, which is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine release in the striatum, increased locomotor activity, and reduced drug-seeking behavior. These effects are thought to be mediated by the inhibition of DAT and the subsequent increase in dopamine signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments is its high affinity for DAT, which makes it a useful tool for studying the function of this protein. However, one limitation of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is its relatively low selectivity for DAT, which means that it may also interact with other proteins and neurotransmitters in the brain.
Direcciones Futuras
There are several future directions for research on N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride, including the development of more selective DAT inhibitors, the study of the role of DAT in other neurological disorders, and the development of new treatments for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride and its potential applications in neuroscience research.
Conclusion
In conclusion, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is a chemical compound that has shown promising results in scientific research applications, particularly in the field of neuroscience. This compound has a high affinity for DAT and acts as a competitive inhibitor, leading to increased dopamine signaling and reduced drug-seeking behavior. While there are some limitations to using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments, its potential for further research and development makes it an important tool in the study of neurological disorders and addiction.
Métodos De Síntesis
The synthesis of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with butylamine to form N-butyl-3,5-dimethylbenzamide. This intermediate is then reacted with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide. Finally, the hydrochloride salt of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is obtained by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been widely used in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter (DAT), which makes it a useful tool for studying the function of this protein. N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has also been used to study the role of DAT in drug addiction and to develop new treatments for addiction.
Propiedades
Número CAS |
171261-30-6 |
|---|---|
Nombre del producto |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride |
Fórmula molecular |
C21H33ClN2O |
Peso molecular |
365 g/mol |
Nombre IUPAC |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;/h10-12,18-20H,5-9,13-14H2,1-4H3;1H |
Clave InChI |
UEJXVDOUCUFFOU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
SMILES canónico |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
Sinónimos |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)



![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)




![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

